Fluindione is a synthetic organic compound classified as a Vitamin K Antagonist (VKA) []. It belongs to the indanedione derivative class, structurally distinct from coumarin-derived VKAs like Warfarin [, ]. Primarily utilized in scientific research exploring anticoagulation mechanisms and potential therapeutic applications for thromboembolic disorders, Fluindione serves as a valuable tool for understanding Vitamin K-dependent coagulation pathways [, , , ].
Fluindione is classified as a vitamin K antagonist and is primarily used for its anticoagulant properties. It functions by inhibiting the synthesis of vitamin K-dependent clotting factors, which are essential for normal blood coagulation. Fluindione is indicated for the prevention and treatment of venous thromboembolism and for patients with atrial fibrillation to prevent stroke .
The synthesis of fluindione involves several chemical steps, typically starting from 4-fluorobenzaldehyde. The general approach includes:
Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, reactions may be conducted in solvents like ethanol or acetonitrile under reflux conditions to facilitate the cyclization step .
Fluindione has a molecular formula of CHFNO and a molecular weight of approximately 295.29 g/mol. The structure features a fluorophenyl group attached to a hydrazone moiety, contributing to its pharmacological activity.
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with target proteins .
Fluindione participates in various chemical reactions that are essential for its pharmacological activity:
These reactions are critical for understanding fluindione's efficacy and safety profile .
Fluindione exerts its anticoagulant effect through the inhibition of vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is vital for the conversion of vitamin K epoxide back to its active form. By inhibiting VKORC1:
This mechanism underscores the importance of careful dosing and monitoring in patients receiving fluindione therapy.
Fluindione exhibits several notable physical and chemical properties:
These properties influence its formulation into pharmaceutical preparations and affect its bioavailability .
Fluindione is primarily used in clinical settings as an oral anticoagulant. Its applications include:
Fluindione (2-(4-fluorophenyl)-1H-indene-1,3(2H)-dione) is a synthetic indandione derivative that functions as a vitamin K antagonist (VKA). Its primary molecular target is the vitamin K epoxide reductase (VKOR) complex, specifically the VKORC1 subunit, which is essential for vitamin K recycling [8] [9]. The compound features a 1,3-indandione pharmacophore substituted with a 4-fluorophenyl group at the C2 position. This structure allows competitive inhibition of vitamin K binding sites within VKORC1. Unlike coumarin-based VKAs (e.g., warfarin), fluindione’s planar indandione ring forms distinct electrostatic interactions with key residues (Asn80, Tyr139) in the enzyme’s hydrophobic active site [5] [9].
Table 1: Structural and Functional Features of Fluindione
Property | Description |
---|---|
Chemical Class | Indandione derivative |
IUPAC Name | 2-(4-Fluorophenyl)-1H-indene-1,3(2H)-dione |
Molecular Formula | C₁₅H₉FO₂ |
Primary Target | VKORC1 subunit |
Pharmacophore | 1,3-indandione |
Key Structural Modifier | 4-fluorophenyl group at C2 position |
Mechanism | Competitive inhibition of vitamin K binding to VKORC1 |
Fluindione disrupts the vitamin K cycle by selectively inhibiting VKORC1, the catalytic subunit responsible for reducing vitamin K 2,3-epoxide (KO) to vitamin K quinone (K) and further to vitamin K hydroquinone (KH₂) [2] [4]. This reduction is essential for sustaining γ-glutamyl carboxylase activity. Biochemical studies using cell-based assays demonstrate that fluindione exhibits lower inhibitory potency (higher IC₅₀) compared to coumarins like acenocoumarol or warfarin. For example, fluindione requires ~3-fold higher concentrations than warfarin to achieve 50% VKOR inhibition [2]. Kinetics analyses reveal fluindione acts as a competitive inhibitor against vitamin K epoxide, binding the same luminal active site as endogenous substrates [2] [5]. This binding is stabilized by hydrogen bonds between its carbonyl groups and VKORC1 residues Asn80 and Tyr139, which are critical for substrate recognition [5] [6]. Mutations in these residues (e.g., Tyr139His, Asn77Tyr) significantly reduce fluindione’s binding affinity, leading to clinical anticoagulant resistance [6].
Table 2: Comparative Inhibition of VKORC1 by Oral Anticoagulants
Anticoagulant | Relative Potency | Inhibition Mechanism | Key Binding Residues |
---|---|---|---|
Fluindione | 1.0 (Reference) | Competitive | Asn80, Tyr139 |
Warfarin | ~3.0 | Mixed-type | Asn80, Tyr139 |
Acenocoumarol | ~3.5 | Competitive | Asn80, Tyr139, Phe83 |
Phenprocoumon | ~1.8 | Non-competitive | Leu128, Val66 |
By depleting KH₂, fluindione impairs the γ-carboxylation of vitamin K-dependent clotting factors (II, VII, IX, X) and anticoagulant proteins (C, S, Z). This post-translational modification, catalyzed by γ-glutamyl carboxylase (GGCX), adds carboxyl groups to glutamate residues within these proteins’ Gla domains. The process requires KH₂ as a cofactor, which oxidizes to KO during carboxylation [3] [9]. Fluindione-induced KH₂ deficiency results in incompletely carboxylated proteins that cannot bind calcium ions or phospholipid membranes. Consequently, factors II, VII, IX, and X lose procoagulant activity due to impaired integration into coagulation complexes (e.g., tenase, prothrombinase) [3]. Notably, the anticoagulant proteins C and S are similarly affected, creating an initial transient hypercoagulable state—a paradoxical effect observed early in therapy. The rate of carboxylation inhibition varies by protein: Factor VII (short half-life, ~6 hrs) declines first, whereas Factor II (long half-life, ~60 hrs) decreases gradually [9].
Table 3: Vitamin K-Dependent Clotting Factors Affected by Fluindione
Protein | Function | Half-Life (hrs) | % γ-Carboxylation Required |
---|---|---|---|
Factor II | Thrombin | 60–72 | 100% |
Factor VII | Initiator | 4–6 | 70% |
Factor IX | Cofactor | 18–24 | 90% |
Factor X | Prothrombinase | 24–48 | 95% |
Protein C | Anticoagulant | 8–10 | 60% |
The anticoagulant effect of fluindione exhibits delayed onset due to residual circulating functional clotting factors. The nadir of anticoagulation typically occurs 48–72 hours post-dose, correlating with the half-lives of factors II, IX, and X [9]. Pharmacodynamic studies show fluindione’s action is highly dependent on vitamin K intake and genetic polymorphisms in VKORC1/CYP2C9. Mutations like VKORC1 (-1639G>A) increase enzyme sensitivity, while CYP2C9 variants (e.g., *2, *3) prolong fluindione’s half-life [9]. Therapeutic monitoring relies on the prothrombin time (PT) and International Normalized Ratio (INR), which reflect the collective reduction in functional factors II, VII, and X. INR stabilization requires 5–7 days due to the slow turnover of Factor II. Reversal of fluindione’s effects depends on vitamin K supplementation (promotes de novo carboxylation) or factor concentrates (immediate replacement). Endogenous recovery requires 36–48 hours after discontinuation as hepatic synthesis replenishes functional clotting factors [1] [9].
Table 4: Pharmacodynamic Timeline of Fluindione
Phase | Time Post-Dose | Key Pharmacodynamic Events |
---|---|---|
Onset | 6–12 hours | Initial decline in Factor VII activity; no significant anticoagulation |
Early Anticoagulation | 24–48 hours | Factor VII/IX depletion; INR begins to rise |
Peak Effect | 48–96 hours | Maximal reduction in Factors II/X; therapeutic INR achieved |
Steady State | 5–7 days | Equilibrium between factor synthesis and decay; stable INR |
Reversal | 24–48 hours (after cessation) | Functional factors recover to 50% baseline; INR normalizes |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7